6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, a pyrrolo[3,4-c]pyrrole core, and a methoxyethyl group attached to a purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This is followed by the formation of the pyrrolo[3,4-c]pyrrole core through cyclization reactions. The final step involves the attachment of the methoxyethyl group to the purine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyrimidine moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- 6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Uniqueness
The uniqueness of 6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21FN8O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
6-[5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C18H21FN8O/c1-28-3-2-25-11-24-15-16(25)22-10-23-17(15)26-6-12-8-27(9-13(12)7-26)18-20-4-14(19)5-21-18/h4-5,10-13H,2-3,6-9H2,1H3 |
InChI Key |
NQTVCBMTKGGSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)F |
Origin of Product |
United States |
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